![molecular formula C10H13I B6162021 4-iodo-2-methyl-1-(propan-2-yl)benzene CAS No. 1369865-03-1](/img/no-structure.png)
4-iodo-2-methyl-1-(propan-2-yl)benzene
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Description
4-iodo-2-methyl-1-(propan-2-yl)benzene is a chemical compound with the CAS Number: 1369865-03-1 . It has a molecular weight of 260.12 . The IUPAC name for this compound is 4-iodo-1-isopropyl-2-methylbenzene .
Synthesis Analysis
The synthesis of benzene derivatives like 4-iodo-2-methyl-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 4-iodo-2-methyl-1-(propan-2-yl)benzene consists of a benzene ring substituted with an iodine atom, a methyl group, and an isopropyl group . The InChI code for this compound is 1S/C10H13I/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 .Chemical Reactions Analysis
Benzene derivatives like 4-iodo-2-methyl-1-(propan-2-yl)benzene can undergo electrophilic aromatic substitution reactions . These reactions maintain the aromaticity of the benzene ring .Physical And Chemical Properties Analysis
4-iodo-2-methyl-1-(propan-2-yl)benzene is a liquid at room temperature .Mechanism of Action
The mechanism of action for the reactions of benzene derivatives involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-2-methyl-1-(propan-2-yl)benzene involves the introduction of an iodine atom onto a methylated benzene ring, followed by the addition of a propan-2-yl group to the ring. This can be achieved through a series of reactions starting with a suitable starting material.", "Starting Materials": [ "2-methyl-1-(propan-2-yl)benzene", "iodine", "copper(I) iodide", "potassium carbonate", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Bromination of 2-methyl-1-(propan-2-yl)benzene with bromine in the presence of iron filings and hydrochloric acid to yield 4-bromo-2-methyl-1-(propan-2-yl)benzene.", "Step 2: Conversion of 4-bromo-2-methyl-1-(propan-2-yl)benzene to 4-iodo-2-methyl-1-(propan-2-yl)benzene through a Finkelstein reaction. This involves the treatment of the bromo compound with sodium iodide in acetone, followed by the addition of copper(I) iodide as a catalyst.", "Step 3: Alkylation of 4-iodo-2-methyl-1-(propan-2-yl)benzene with propan-2-ol in the presence of potassium carbonate and acetic acid to yield the final product.", "Step 4: Purification of the product through extraction with diethyl ether and washing with water." ] } | |
CAS RN |
1369865-03-1 |
Molecular Formula |
C10H13I |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
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